
1,4-Benzodioxan-6-ylacetic acid
Overview
Description
1,4-Benzodioxan-6-ylacetic acid (IUPAC: 2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetic acid) is a heterocyclic compound featuring a 1,4-benzodioxane core substituted with an acetic acid group at position 4. This scaffold is notable for its versatility in medicinal chemistry, with applications in anticancer research and enzyme inhibition studies . The acetic acid moiety enhances solubility and enables hydrogen bonding, making it a critical pharmacophore for target interactions.
Mechanism of Action
Target of Action
Some related compounds have been shown to inhibit enzymes such as cholinesterases and lipoxygenase .
Mode of Action
It’s worth noting that related compounds have been found to exhibit inhibitory activity against certain enzymes . This suggests that (2,3-Dihydro-benzo[1,4]dioxin-6-yl)-acetic acid might interact with its targets by binding to the active site of the enzyme, thereby preventing the enzyme from catalyzing its substrate.
Pharmacokinetics
The compound dalosirvat, which has a similar structure, is under investigation in clinical trials
Result of Action
Related compounds have been shown to exhibit antibacterial properties and moderate enzyme inhibition , suggesting that (2,3-Dihydro-benzo[1,4]dioxin-6-yl)-acetic acid may have similar effects.
Biological Activity
1,4-Benzodioxan-6-ylacetic acid is a derivative of the benzodioxane scaffold, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound is particularly notable for its potential therapeutic applications, including anti-inflammatory, anticancer, and neuroprotective effects. The structural versatility of the benzodioxane moiety allows for extensive modifications that enhance its pharmacological properties.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a benzodioxane core with an acetic acid substituent at the 6-position, which is crucial for its biological activity.
Anti-inflammatory Activity
Research indicates that 1,4-benzodioxane derivatives exhibit significant anti-inflammatory properties. For instance, a study by Vazquez et al. demonstrated that a 2,3-dihydro-1,4-benzodioxin analog with an acetic acid substituent showed pronounced anti-inflammatory effects. The structure-activity relationship (SAR) analysis revealed that the optimal position for the acetic acid group was at position-6 of the benzodioxane ring .
Anticancer Properties
Several studies have highlighted the anticancer potential of 1,4-benzodioxane derivatives. Notably, compounds such as CCT251236 have been identified as inhibitors of the HSF1 pathway and have shown growth inhibitory activities in human ovarian carcinoma models. The benzodioxane moiety was critical to these growth inhibitory activities . Additionally, another derivative was reported to inhibit the p38α MAPK pathway, which plays a vital role in various cancer-related processes .
Neuroprotective Effects
The benzodioxane scaffold has also been investigated for its neuroprotective properties. Some derivatives have been shown to act as agonists or antagonists at serotonin receptors (5-HT1A), suggesting potential applications in treating neurological disorders .
Antimicrobial and Antioxidant Activities
1,4-benzodioxane derivatives have demonstrated antimicrobial and antioxidant activities as well. These properties are attributed to their ability to scavenge free radicals and inhibit microbial growth, making them candidates for further development in therapeutic applications against infections and oxidative stress-related diseases .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors such as gallic acid. The synthesis pathway includes esterification and subsequent transformations to introduce the acetic acid group at the desired position on the benzodioxane scaffold .
Case Studies
Scientific Research Applications
Anti-inflammatory Activity
Research indicates that derivatives of 1,4-benzodioxane have shown significant anti-inflammatory effects. For instance, a study demonstrated that a specific analog with an acetic acid substituent exhibited notable anti-inflammatory activity. The optimal positioning of the acetic acid group was found to be at position-6 of the benzodioxane scaffold . This finding suggests potential therapeutic applications in treating inflammatory conditions.
Anticancer Properties
1,4-Benzodioxan-6-ylacetic acid has also been evaluated for its anticancer properties. Various studies have reported that compounds containing the benzodioxane moiety can induce apoptosis in cancer cells and inhibit tumor growth. For example, derivatives synthesized from gallic acid have shown promising results against prostate cancer cells . The mechanism of action is believed to involve the modulation of apoptosis-related pathways.
Antioxidant Activity
The antioxidant properties of 1,4-benzodioxan derivatives have been documented in several studies. These compounds can scavenge free radicals, thereby reducing oxidative stress and potentially protecting against various diseases related to oxidative damage .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step chemical reactions starting from readily available precursors like gallic acid. A common synthetic route includes:
- Fischer esterification of gallic acid.
- Formation of the benzodioxane ring through reaction with dibromoethane.
- Hydrolysis and further functionalization to yield the final product.
The synthesized compounds are characterized using techniques such as FTIR, NMR (both and ), and high-resolution mass spectrometry .
Case Study 1: Prostate Cancer Treatment
A recent study focused on the development of novel 1,4-benzodioxane derivatives aimed at treating metastatic castration-resistant prostate cancer (MCRPC). The researchers synthesized several analogs and evaluated their cytotoxicity against prostate cancer cell lines. The findings indicated that certain derivatives exhibited significant cytotoxic effects, suggesting their potential as therapeutic agents in oncology .
Case Study 2: Anti-inflammatory Drug Development
Another investigation explored the anti-inflammatory potential of 2,3-dihydro-1,4-benzodioxan analogs bearing acetic acid substituents. The study utilized various in vitro models to assess inflammation markers and reported that these compounds significantly reduced pro-inflammatory cytokine levels . This highlights their potential application in developing new anti-inflammatory drugs.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1,4-Benzodioxan-6-ylacetic acid, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis of this compound is documented in literature using coupling reactions and catalytic hydrogenation. For example, Vazquez et al. (1996) describe a route involving dihydrobenzo[b][1,4]dioxane intermediates with acetic acid derivatives under controlled temperature (80–100°C) and inert atmosphere . Optimization should focus on solvent selection (e.g., THF or DMF), catalyst loading (e.g., Pd/C for hydrogenation), and purification via recrystallization or column chromatography.
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : BIOFOUNT’s guidelines emphasize wearing PPE (gloves, goggles, lab coats) to prevent skin/eye contact. Waste must be segregated and disposed via certified biohazard contractors due to potential environmental toxicity . Ventilation systems should be prioritized during synthesis to mitigate inhalation risks.
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Methodological Answer : Use spectroscopic techniques:
- NMR (¹H/¹³C) to confirm aromatic protons (δ 6.7–7.1 ppm) and acetic acid side-chain integration.
- FT-IR for characteristic C-O-C (1,4-dioxane) stretching (~1250 cm⁻¹) and carboxylic acid O-H (~2500–3000 cm⁻¹).
- Cross-reference data with NIST Chemistry WebBook for spectral validation .
Advanced Research Questions
Q. How should contradictions in reported pharmacological activities of this compound be addressed?
- Methodological Answer : Implement a systematic checklist (as proposed by the CIR Expert Panel) to evaluate data quality:
- Compare experimental conditions (e.g., cell lines, dosage ranges).
- Assess assay specificity (e.g., kinase inhibition vs. off-target effects).
- Use meta-analysis to reconcile discrepancies, prioritizing studies with robust statistical power .
Q. What computational strategies are effective in predicting the pharmacokinetic properties of this compound?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Model interactions with cytochrome P450 enzymes to predict metabolic pathways.
- QSAR Models : Corrogate physicochemical descriptors (logP, polar surface area) with bioavailability data from analogs.
- Docking Studies : Screen against targets like GPCRs or COX-2 using AutoDock Vina, validated against crystallographic data .
Q. How can researchers design experiments to investigate the environmental persistence of this compound?
- Methodological Answer :
- Hydrolysis Studies : Expose the compound to pH-varied buffers (pH 3–9) at 25–50°C, monitoring degradation via HPLC.
- Photolysis Assays : Use UV-Vis irradiation (λ = 254 nm) in aqueous solutions to assess photodegradation kinetics.
- Microcosm Models : Simulate soil/water ecosystems to measure biodegradation rates using LC-MS/MS quantification .
Q. Data Analysis & Literature Review
Q. What frameworks are recommended for analyzing conflicting toxicity data across studies?
- Methodological Answer : Apply a hybrid approach:
- Weight-of-Evidence (WoE) : Rank studies based on OECD/GLP compliance.
- Dose-Response Alignment : Normalize data to mg/kg body weight or µM concentrations.
- Sensitivity Analysis : Identify outliers using Grubbs’ test or principal component analysis (PCA) .
Q. How can systematic literature reviews for this compound be optimized?
- Methodological Answer :
- Database Selection : Prioritize PubMed, SciFinder, and STN International for peer-reviewed studies.
- Search Strings : Combine CAS RN (17253-11-1) with keywords like “pharmacokinetics” or “structure-activity relationship.”
- Citation Tracking : Use tools like Web of Science to map seminal papers and recent citations .
Q. Experimental Design
Q. What in vitro models are suitable for evaluating the anti-inflammatory potential of this compound?
- Methodological Answer :
- Cell-Based Assays : Use RAW 264.7 macrophages to measure TNF-α/IL-6 suppression via ELISA.
- Enzyme Inhibition : Test COX-2 activity in recombinant enzyme assays (Cayman Chemical Kit #701080).
- Control Strategies : Include indomethacin as a positive control and vehicle-only groups to isolate compound effects .
Q. How can researchers mitigate batch-to-batch variability in synthesizing this compound?
- Methodological Answer :
- Quality Control (QC) Protocols : Implement in-process HPLC monitoring (e.g., C18 column, 220 nm detection).
- Standardized Reagents : Source acetic anhydride and 1,4-benzodioxane precursors from certified suppliers (e.g., Kanto Reagents) to ensure purity >97% .
- Reaction Automation : Use flow chemistry systems to maintain consistent temperature/pressure .
Comparison with Similar Compounds
Comparison with Structural Analogs
2.1 Functional Group Modifications
2.1.1 1,4-Benzodioxane-6-carboxylic Acid Amides
Replacing the acetic acid group with an amide (e.g., compounds 18–32 in ) alters pharmacokinetic properties. For instance:
- Synthesis : Amides are synthesized via hydrolysis of the methyl ester to a carboxylic acid, followed by conversion to an acid chloride and reaction with amines .
- Key Difference : The absence of an ionizable carboxylic acid reduces solubility but may enhance membrane permeability.
2.1.2 1,4-Benzodioxan-6-carboxaldehyde
The aldehyde derivative (CAS 29668-44-8) serves as a synthetic intermediate:
- Reactivity : Used in thiosemicarbazone formation () for antidiabetic thiadiazole analogs .
- Comparison : Unlike the acetic acid group, the aldehyde is electrophilic, enabling cyclization reactions but limiting stability in physiological conditions .
2.2 Heterocyclic Core Modifications
2.2.1 Thiadiazole-Fused Analogs
Compounds like 1,4-benzodioxin-based bis-thiadiazoles () incorporate fused thiadiazole rings:
- Structural Impact : The fused thiadiazole enhances planar rigidity, improving enzyme binding compared to the flexible acetic acid side chain.
2.2.2 Benzoxazine Derivatives
Example: 2-(6-Chloro-3-oxo-1,4-benzoxazin-4-yl)acetic acid ():
- Modification : Replaces the dioxane oxygen with an oxazine nitrogen and adds a chlorine atom.
2.3 Boronic Acid Derivatives
1,4-Benzodioxan-6-boronic acid (CAS 164014-95-3) is used in Suzuki-Miyaura cross-coupling reactions:
- Application : Facilitates biaryl bond formation in drug synthesis .
- Contrast: The boronic acid group enables covalent interactions with biomolecules, unlike the non-covalent interactions of the acetic acid group.
2.4 Substituent Position and Chain Length
- 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)benzoic acid (CAS 193151-96-1): Features a benzoic acid group attached to the dioxane ring.
Physicochemical Properties
Property | 1,4-Benzodioxan-6-ylacetic Acid | 6-Carboxamide Analogs | Thiadiazole Analogs |
---|---|---|---|
Solubility | High (ionizable COOH) | Moderate | Low (planar core) |
LogP | ~1.2 (estimated) | ~2.5–3.0 | ~3.8 |
Hydrogen Bond Donors | 2 | 1–2 | 1–3 |
Properties
IUPAC Name |
2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c11-10(12)6-7-1-2-8-9(5-7)14-4-3-13-8/h1-2,5H,3-4,6H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVRNERFWPQRVJB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00169343 | |
Record name | 1,4-Benzodioxan-6-ylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00169343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17253-11-1 | |
Record name | 2,3-Dihydro-1,4-benzodioxin-6-acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17253-11-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,4-Benzodioxan-6-ylacetic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017253111 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,4-Benzodioxan-6-ylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00169343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4-benzodioxan-6-ylacetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.518 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.